molecular formula C21H21Cl2NO3 B1359496 3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone CAS No. 898758-40-2

3,5-Dichloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Cat. No.: B1359496
CAS No.: 898758-40-2
M. Wt: 406.3 g/mol
InChI Key: GMAXZHMSGIENNZ-UHFFFAOYSA-N
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Description

3,5-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is a synthetic organic compound with the molecular formula C21H21Cl2NO3. It is characterized by the presence of two chlorine atoms on the benzene ring and a spirocyclic structure containing nitrogen and oxygen atoms. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone typically involves the following steps:

    Formation of the spirocyclic intermediate: The spirocyclic structure is formed by reacting a suitable amine with a diol under acidic conditions.

    Chlorination: The benzene ring is chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride.

    Coupling reaction: The chlorinated benzene ring is coupled with the spirocyclic intermediate using a coupling agent like a Grignard reagent or a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzophenones with various functional groups.

Scientific Research Applications

3,5-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is used in several scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of new materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
  • 3,4-Dichloro-2’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone
  • 2,3-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

Uniqueness

3,5-Dichloro-4’-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone is unique due to its specific substitution pattern on the benzene ring and the presence of the spirocyclic structure. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(3,5-dichlorophenyl)-[4-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2NO3/c22-18-11-17(12-19(23)13-18)20(25)16-3-1-15(2-4-16)14-24-7-5-21(6-8-24)26-9-10-27-21/h1-4,11-13H,5-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMAXZHMSGIENNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=C(C=C3)C(=O)C4=CC(=CC(=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642882
Record name (3,5-Dichlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898758-40-2
Record name (3,5-Dichlorophenyl){4-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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